![molecular formula C17H23NO3 B027398 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone CAS No. 107419-07-8](/img/structure/B27398.png)
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone, also known as PMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine, biology, and chemistry. PMK is a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, and is also used in the production of fragrances and flavors.
Wirkmechanismus
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's mechanism of action is not fully understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function.
Biochemische Und Physiologische Effekte
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to increased feelings of happiness, pleasure, and euphoria. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has also been shown to have analgesic properties, reducing pain and discomfort in various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's advantages for lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to act as a precursor to the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and storage due to its flammability and potential health hazards.
Zukünftige Richtungen
For research on 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone include further exploration of its potential applications in the fields of medicine, biology, and chemistry. Research could focus on the development of new pharmaceuticals and organic compounds, as well as the investigation of 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's potential therapeutic effects in various conditions. Additionally, research could focus on the development of safer and more efficient synthesis methods for 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone and its derivatives.
Synthesemethoden
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone can be synthesized through the oxidation of safrole, a natural organic compound found in various plants such as sassafras and camphor. The oxidation process involves the use of various reagents, including potassium permanganate, sulfuric acid, and acetone. The process yields 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone as a yellowish oil with a distinctive odor.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, which is used in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone is also used in the production of fragrances and flavors, as well as in the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
107419-07-8 |
|---|---|
Produktname |
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone |
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
InChI-Schlüssel |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



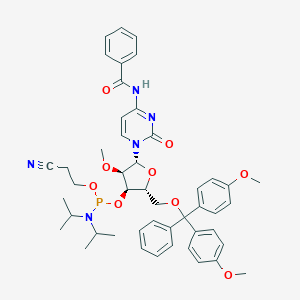
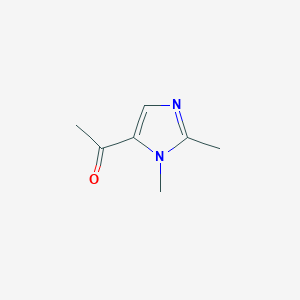
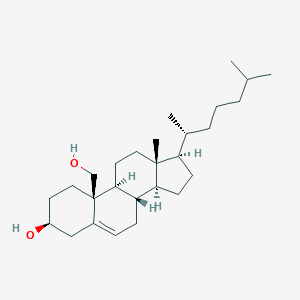
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)
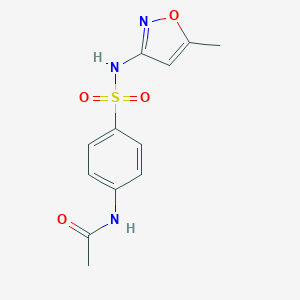
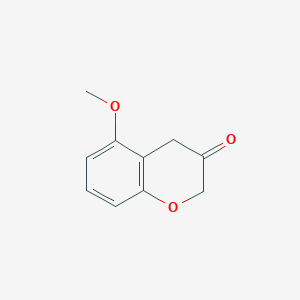
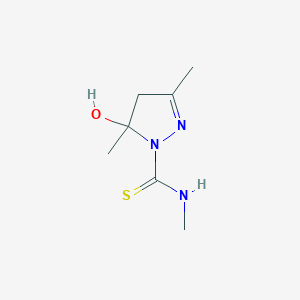
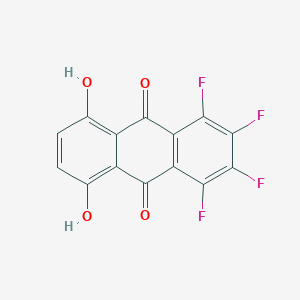
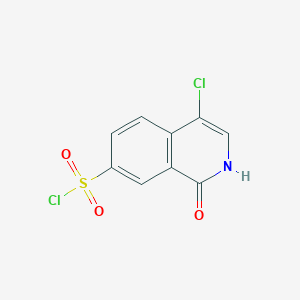
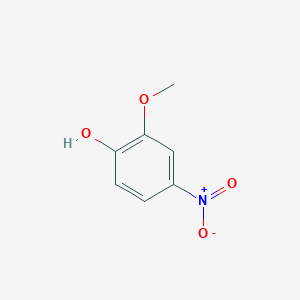
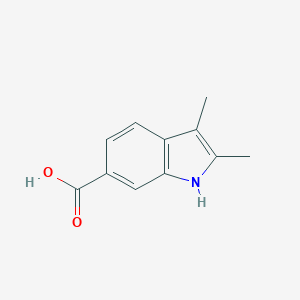
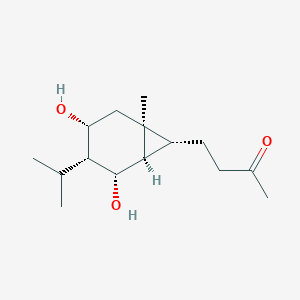
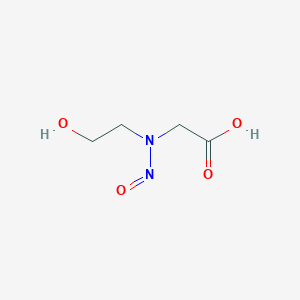
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)